molecular formula C8H9ClN2O B13556486 2-Chloro-4-cyclopropoxy-5-methylpyrimidine

2-Chloro-4-cyclopropoxy-5-methylpyrimidine

Cat. No.: B13556486
M. Wt: 184.62 g/mol
InChI Key: YQFNVEWXJSLTGF-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-5-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chlorine atom at position 2, a cyclopropoxy group at position 4, and a methyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,5-dimethylpyrimidine with cyclopropanol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-5-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-5-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyclopropoxy group can enhance the binding affinity and specificity of the compound. In materials science, the compound’s unique structure can contribute to the formation of stable and functional materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: Lacks the cyclopropoxy group, making it less sterically hindered.

    2,4-Dichloro-5-methylpyrimidine: Contains an additional chlorine atom, which can affect its reactivity and applications.

    2-Chloro-5-methylpyrimidine: Similar structure but without the cyclopropoxy group, leading to different chemical properties.

Uniqueness

2-Chloro-4-cyclopropoxy-5-methylpyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific functions.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-5-methylpyrimidine

InChI

InChI=1S/C8H9ClN2O/c1-5-4-10-8(9)11-7(5)12-6-2-3-6/h4,6H,2-3H2,1H3

InChI Key

YQFNVEWXJSLTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1OC2CC2)Cl

Origin of Product

United States

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